molecular formula C18H12ClF2NO3 B2923733 Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate CAS No. 1359391-01-7

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate

Cat. No.: B2923733
CAS No.: 1359391-01-7
M. Wt: 363.74
InChI Key: VCKCFYWPROCKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a substituted methoxy group at the 4-position and a carboxylate ester at the 2-position of the quinoline core. Its structure incorporates halogenated aromatic systems (2-chloro-6-fluorophenyl and 6-fluoroquinoline), which are critical for modulating electronic properties and intermolecular interactions.

Properties

IUPAC Name

methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2NO3/c1-24-18(23)16-8-17(11-7-10(20)5-6-15(11)22-16)25-9-12-13(19)3-2-4-14(12)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKCFYWPROCKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.

Biological Activity

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate (CAS Number: 1359391-01-7) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing data tables for clarity.

PropertyValue
Molecular FormulaC₁₈H₁₂ClF₂N₁O₃
Molecular Weight363.7 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Studies

In vitro evaluations have shown promising results, with MIC values indicating strong antibacterial activity:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)0.125
Staphylococcus epidermidis0.25
Escherichia coli0.5
Klebsiella pneumoniae0.32

The compound exhibited bactericidal effects, as evidenced by its Minimum Bactericidal Concentration (MBC) values, which were comparable to established antibiotics like ciprofloxacin .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. Additionally, the compound's ability to disrupt biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis highlights its potential as a therapeutic agent in treating biofilm-related infections .

Anticancer Activity

Beyond its antimicrobial properties, preliminary studies suggest that this compound may also possess anticancer activity. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, although detailed mechanisms remain to be fully elucidated.

Cytotoxicity Assays

Cytotoxicity tests performed on various cancer cell lines revealed the following IC50 values:

Cell LineIC50 (μM)
HeLa (cervical cancer)15.6
MCF-7 (breast cancer)12.3
A549 (lung cancer)18.9

These results suggest that this compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Biofilm Inhibition : A study demonstrated that the compound effectively reduced biofilm formation in MRSA strains by up to 70%, suggesting its utility in managing chronic infections associated with biofilms .
  • Combination Therapy : Research indicates that combining this compound with other antibiotics may enhance efficacy against resistant strains, particularly when used alongside β-lactams or aminoglycosides .
  • Preclinical Trials : Ongoing preclinical trials are assessing the safety and efficacy of this compound in vivo, with initial results showing promise in reducing tumor sizes in xenograft models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Carboxylate Esters

Methyl 4-((2-Ethoxyphenyl)amino)-6-fluoroquinoline-2-carboxylate ()
  • Structural Differences: The 4-position substituent in this analog is a (2-ethoxyphenyl)amino group instead of a (2-chloro-6-fluorophenyl)methoxy group.
  • Electronic Effects: The ethoxy group (electron-donating) contrasts with the chloro-fluoro substituents (electron-withdrawing), altering the electron density of the quinoline core. This may influence solubility, reactivity, or binding interactions in biological systems.
  • Synthetic Utility : Both compounds share the methyl carboxylate ester, which is a common motif for improving bioavailability or facilitating further derivatization.
Ethyl 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate ()
  • Conformational Analysis : The cyclohexene ring adopts varying puckered conformations (envelope, screw-boat, half-chair) depending on substituents and crystal packing . This highlights the role of steric and electronic factors in determining molecular geometry.

Substituent Effects on Halogenated Systems

  • Chloro vs. Steric Impact: The larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine) may influence steric hindrance in the methoxy group.
  • Positional Isomerism : The 2-chloro-6-fluoro substitution pattern on the phenyl group introduces ortho- and para-directing effects distinct from meta-substituted analogs.

Crystallographic and Computational Tools

  • SHELX Suite (): Widely used for refining crystal structures of small molecules, including halogenated compounds. The target compound’s structure could be resolved using SHELXL for refinement and SHELXS/SHELXD for solution .
  • ORTEP-3 (): Graphical interfaces like ORTEP-3 aid in visualizing molecular conformations and disorder, as seen in cyclohexenone derivatives .

Data Tables

Table 1: Structural Comparison of Halogenated Carboxylate Esters

Compound Name Core Structure Substituents (Position) Key Conformational Features Reference
Target Compound Quinoline 4-(2-Cl-6-F-C₆H₃OCH₂), 6-F, 2-COOCH₃ Planar quinoline; halogenated aryl N/A
Methyl 4-((2-EtO-C₆H₄)NH)-6-F-quinoline-2-COOCH₃ Quinoline 4-(2-EtO-C₆H₄NH), 6-F, 2-COOCH₃ Electron-rich aryl; potential H-bonding
Ethyl 6-(4-Cl-C₆H₄)-4-(4-F-C₆H₄)-2-oxocyclohexene Cyclohexenone 4-(4-F-C₆H₄), 6-(4-Cl-C₆H₄), 2-COOEt Puckered ring (Q = 0.477–0.579 Å)

Table 2: Crystallographic Parameters for Cyclohexenone Derivatives ()

Conformation Puckering Parameters (Q, θ, φ) Dihedral Angle (Aryl Rings)
Envelope 0.477 Å, 57.3°, 335.4° 89.9°
Screw-Boat 0.579 Å, 112°, 154° N/A
Half-Chair 0.477 Å, 50.6°, 356.2° 76.4°

Research Implications and Limitations

  • Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are lacking. Comparisons rely on structural analogs and computational predictions.
  • Synthetic Pathways: Michael addition and esterification methodologies (as in ) may be adaptable for synthesizing quinoline derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the condensation of substituted benzoyl chlorides with keto esters to form quinoline intermediates. For example, reductive cyclization of intermediates (e.g., 4a-d) under controlled pH and temperature (70–90°C) yields fluorinated quinolines . The methoxy and chloro-fluoro-phenyl groups are introduced via nucleophilic substitution or Mitsunobu reactions. Optimizing solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., Pd/C for hydrogenation) improves yields by 15–20% .

Q. How can researchers purify this compound to achieve >95% HPLC purity?

  • Methodological Answer : Post-synthesis purification involves column chromatography using silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate, 4:1 to 1:2). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves structural analogs. Solid-phase extraction (SPE) with divinylbenzene-based cartridges effectively removes polar impurities .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C-NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and ester/ether linkages (δ 3.8–4.2 ppm for methoxy groups).
  • IR Spectroscopy : Confirm ester carbonyl (1690–1710 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolve steric effects of the 2-chloro-6-fluorophenyl group and quinoline planarity (bond angles <144°) .

Advanced Research Questions

Q. How do substituent positions (e.g., 6-fluoro vs. 4-methoxy) modulate biological activity in quinoline derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that fluorination at the 6-position enhances membrane permeability (logP ~2.8), while methoxy groups at the 4-position improve metabolic stability. For example, 6-fluoro analogs exhibit 3–5× higher P-glycoprotein inhibition (IC50: 0.8–1.2 µM) compared to non-fluorinated counterparts . Computational docking (AutoDock Vina) reveals that the 2-chloro-6-fluorophenyl group occupies hydrophobic pockets in target proteins .

Q. What experimental strategies resolve contradictory solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions arise from polymorphic forms (e.g., amorphous vs. crystalline). Use differential scanning calorimetry (DSC) to identify melting points (mp: 226–228°C for crystalline forms) . Solubility assays in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) should specify particle size (nanomilling reduces aggregation) and solvent pre-saturation protocols .

Q. How can researchers validate the compound’s mechanism of action in multidrug resistance (MDR) reversal?

  • Methodological Answer :

  • In vitro assays : Rhodamine-123 efflux assays in Caco-2 cells quantify P-glycoprotein inhibition. EC50 values <1 µM indicate potent MDR reversal .
  • CYP450 inhibition screening : Use liver microsomes to assess metabolic interference (e.g., CYP3A4 IC50 >10 µM suggests low toxicity) .

Safety and Handling

Q. What are the critical safety considerations for handling fluorinated quinoline derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and vapor-resistant goggles.
  • Waste Disposal : Halogenated waste streams (EPA Class D) for chloro/fluoro byproducts.
  • First Aid : Immediate decontamination with 70% ethanol for skin contact; ventilate areas if inhaled .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.